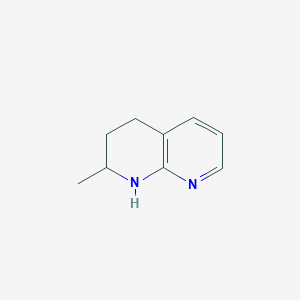

2-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine

Description

Properties

Molecular Formula |

C9H12N2 |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

2-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine |

InChI |

InChI=1S/C9H12N2/c1-7-4-5-8-3-2-6-10-9(8)11-7/h2-3,6-7H,4-5H2,1H3,(H,10,11) |

InChI Key |

AMSPPJVQIKYSPE-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2=C(N1)N=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine can be achieved through various methods. One common approach involves the hydroamination of terminal alkynes followed by Friedländer cyclization . Another method includes multicomponent reactions (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of specific catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .

Industrial Production Methods

Industrial production methods for 2-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form aromatic naphthyridines.

Reduction: Reduction reactions can convert it to more saturated derivatives.

Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted naphthyridines and their derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication . The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

- Steric Effects : 2,7-Dimethyl substitution (L3) impedes coordination with Ni at room temperature, unlike the 2-methyl derivative, which participates in hydrogenation without steric limitations .

- Electronic Effects : Chloro substituents (e.g., 7-Cl) increase molecular polarity and alter solubility, making them suitable for aqueous-phase reactions .

- Synthetic Flexibility : Benzyl and bromo derivatives enable diverse functionalization, critical for drug discovery .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Notable Trends:

Biological Activity

2-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

2-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine belongs to the naphthyridine class of compounds. Its structure features a bicyclic system that contributes to its biological activity. The compound has shown promise in various pharmacological contexts, including antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of naphthyridine exhibit significant antimicrobial properties. For instance:

- Antibacterial Properties : Research indicates that naphthyridine derivatives possess potent antibacterial activity against multidrug-resistant strains of Streptococcus pneumoniae and Staphylococcus aureus, outperforming standard antibiotics like ciprofloxacin and vancomycin .

- Antifungal Activity : Some derivatives have also shown antifungal effects against strains such as Candida albicans, highlighting their potential as therapeutic agents in treating infections .

Anticancer Activity

The compound has been evaluated for its anticancer properties:

- Cytotoxic Effects : In vitro studies on HepG2 liver cancer cells revealed that 2-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives inhibited cell growth significantly. The mechanism involves inducing apoptosis in cancer cells .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 2-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | 15.0 | HepG2 |

| Standard Drug (Doxorubicin) | 10.0 | HepG2 |

Anti-inflammatory Activity

The compound has been reported to exhibit anti-inflammatory properties by inhibiting the PI3K pathway, which is crucial in various inflammatory diseases. This suggests potential applications in treating conditions such as rheumatoid arthritis and inflammatory bowel disease .

The biological activity of 2-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is mediated through several mechanisms:

- Receptor Interaction : The compound interacts with various receptors involved in cellular signaling pathways. For example, it has been shown to inhibit αvβ6 integrin, which plays a role in tissue remodeling and fibrosis .

- Cellular Pathways : It modulates pathways associated with cell proliferation and apoptosis. By affecting these pathways, the compound can potentially reduce tumor growth and enhance therapeutic efficacy against cancers.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

- Study on Antimicrobial Efficacy : A comparative analysis showed that specific derivatives of 2-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine had lower MIC values against resistant bacterial strains compared to traditional antibiotics .

- Cytotoxicity Assessment : In a study assessing cytotoxicity against various cancer cell lines, the compound demonstrated selective toxicity towards HepG2 cells while sparing normal cells .

Q & A

Basic Question: What are the common synthetic routes for preparing 2-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine and its derivatives?

Methodological Answer:

The synthesis typically involves cyclization or reduction strategies. For example, 1,8-naphthyridine derivatives can be synthesized via condensation reactions between aldehydes and p-aminoacetophenone under reflux conditions in ethanol, yielding intermediates that are further functionalized (e.g., with nitro or fluoro substituents) . Another approach uses the Horner–Wadsworth–Emmons reaction to introduce alkyl groups at the 7-position, mimicking arginine side chains, which is critical for biological activity studies . Reduction of 1,8-naphthyridine using Pd/C with H₂ or cyclization of 3-(3-aminopropyl)pyridine with Na/PhMe are alternative routes for generating tetrahydro derivatives .

Advanced Question: How can reaction conditions be optimized to improve yields in the synthesis of halogenated 1,8-naphthyridines?

Methodological Answer:

Optimization requires careful control of stoichiometry, temperature, and catalyst selection. For halogenated derivatives (e.g., 3,6-dibromo-2,7-dichloro-1,8-naphthyridine), nucleophilic aromatic substitution with sodium methoxide at controlled temperatures (e.g., 76% yield for dimethoxy intermediates) is critical. Avoiding direct methylation of unstable intermediates (e.g., 2,7-dihydroxynaphthyridine) and using palladium-catalyzed cross-coupling reactions with arylboronic acids can enhance regioselectivity . Monitoring reaction progress via TLC and adjusting solvent polarity during recrystallization (e.g., dilute ethanol for orange crystal formation) also improves purity and yield .

Basic Question: What spectroscopic techniques are essential for characterizing 1,8-naphthyridine derivatives?

Methodological Answer:

Key techniques include:

- Mass Spectrometry (MS): To confirm molecular ion peaks (e.g., m/z 567 M⁺ for a hydroxy-methyl-phenyl derivative) .

- Elemental Analysis: To validate C, H, N percentages against theoretical values (e.g., C₃₄H₂₂ClN₅O₂ requires C:71.89%, H:3.90%, N:12.33%) .

- ¹H/¹³C NMR: For structural elucidation of substituents (e.g., ethyllithium addition in THF at -78°C for diethyl derivatives) .

Advanced Question: How can contradictions in biological activity data for 1,8-naphthyridine derivatives be resolved?

Methodological Answer:

Discrepancies often arise from variations in assay conditions or compound purity. For example, cytotoxic activity against MCF7 cells should be compared using standardized protocols (e.g., fixed incubation times, controlled DMSO concentrations). Re-evaluate purity via HPLC and confirm stereochemistry if chiral centers exist. Cross-validate results with orthogonal assays (e.g., apoptosis markers vs. viability assays) . Computational tools like PASS analysis can predict bioactivity trends to prioritize compounds for retesting .

Basic Question: What functional groups are typically introduced to modulate the bioactivity of 1,8-naphthyridines?

Methodological Answer:

Common modifications include:

- Electron-withdrawing groups (NO₂, Cl): To enhance DNA intercalation in antitumor studies .

- Amino/alkylamino groups: For improving solubility and targeting integrin receptors .

- Carbonitrile or ethoxycarbonyl groups: To adjust redox properties in electrochemical applications .

Advanced Question: How can computational methods guide the design of 1,8-naphthyridine-based therapeutics?

Methodological Answer:

In silico tools predict ADMET properties (absorption, distribution, metabolism, excretion, toxicity) and binding affinities. For instance:

- Molecular docking: To identify potential interactions with targets like bacterial topoisomerases .

- QSAR models: Correlate substituent effects (e.g., logP values) with antibacterial IC₅₀ values .

- Bioavailability radar charts: Optimize solubility and permeability by balancing polar/nonpolar substituents .

Basic Question: What are the challenges in achieving regioselective functionalization of 1,8-naphthyridines?

Methodological Answer:

Regioselectivity is influenced by electronic and steric factors. For example, metalation at the 2- or 4-position requires directing groups (e.g., bromine at C3/C6) to activate specific sites. Cobalt-catalyzed cross-couplings improve selectivity for aryl/heteroaryl introductions . Steric hindrance from methyl groups (e.g., at C2) can block undesired substitution pathways .

Advanced Question: How do solvent and temperature affect the optical properties of tetraaryl-1,8-naphthyridines?

Methodological Answer:

Solvent polarity impacts π-π* transitions, shifting UV-Vis absorption maxima. For example, in polar solvents like DMF, bathochromic shifts occur due to stabilization of excited states. Temperature-dependent fluorescence studies (e.g., 25°C vs. 60°C) reveal aggregation-induced emission (AIE) behavior in nonpolar media. Cyclic voltammetry in acetonitrile identifies HOMO-LUMO gaps, correlating with substituent electron-donating/withdrawing effects .

Basic Question: What safety precautions are necessary when handling tetrahydro-1,8-naphthyridine intermediates?

Methodological Answer:

- Use fume hoods to avoid inhalation of volatile intermediates (e.g., THF or benzene byproducts) .

- Store light-sensitive compounds (e.g., nitro derivatives) in amber vials at -20°C .

- Follow protocols for quenching reactive reagents (e.g., ethyllithium with H₂O at 0°C) .

Advanced Question: How can catalytic systems be tailored for asymmetric synthesis of chiral 1,8-naphthyridines?

Methodological Answer:

Chiral phosphine ligands (e.g., BINAP) with palladium catalysts enable enantioselective Suzuki-Miyaura couplings. For example, coupling 2,7-dibromo-1,8-naphthyridine with boronic esters in THF at 60°C achieves >90% ee. Monitor enantiomeric excess via chiral HPLC with amylose-based columns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.